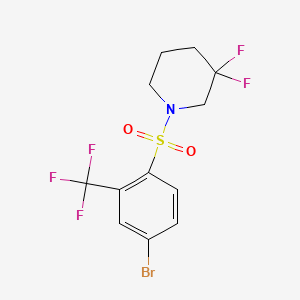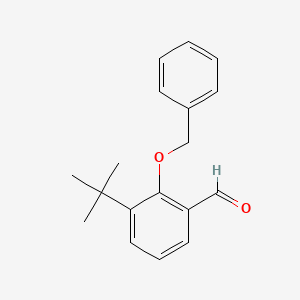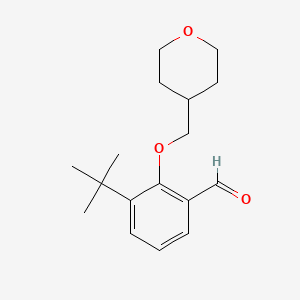
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde
概要
説明
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde is an organic compound with a complex structure that includes a tert-butyl group, a methoxybenzyloxy group, and a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-tert-butyl-4-methoxytoluene with appropriate reagents to introduce the benzaldehyde functionality. This can be done through selective oxidation using catalytic air oxidation, direct electrochemical oxidation, or indirect electrochemical oxidation .
Industrial Production Methods
In industrial settings, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. Factors such as reaction temperature, catalyst concentration, and solvent choice are carefully controlled to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in material science.
作用機序
The mechanism by which 3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
類似化合物との比較
Similar Compounds
3-tert-Butyl-4-methoxybenzaldehyde: A closely related compound with similar structural features.
3-tert-Butylbenzaldehyde: Another similar compound, differing by the absence of the methoxybenzyloxy group.
Uniqueness
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde is unique due to the presence of both the tert-butyl and methoxybenzyloxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
特性
IUPAC Name |
3-tert-butyl-2-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)17-7-5-6-15(12-20)18(17)22-13-14-8-10-16(21-4)11-9-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHYDIVFIVKFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2=CC=C(C=C2)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















